molecular formula C13H17BrN2O2 B2483440 Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate CAS No. 1457786-52-5

Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate

Cat. No.: B2483440
CAS No.: 1457786-52-5
M. Wt: 313.195
InChI Key: KDYNRDBLDBILSS-UHFFFAOYSA-N
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Description

Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol . This compound is characterized by a piperidine ring substituted with an ethyl ester group at the 3-position and a 5-bromopyridin-2-yl group at the 1-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with piperidine-3-carboxylic acid ethyl ester under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (NaH, K2CO3).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).

Major Products

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Piperidinones.

    Reduction: Alcohol derivatives.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The piperidine ring and the bromopyridine moiety play crucial roles in its binding affinity and specificity .

Properties

IUPAC Name

ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-2-18-13(17)10-4-3-7-16(9-10)12-6-5-11(14)8-15-12/h5-6,8,10H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYNRDBLDBILSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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